molecular formula C7H2Cl3N3 B13331392 2,3,7-Trichloropyrido[3,4-b]pyrazine

2,3,7-Trichloropyrido[3,4-b]pyrazine

Cat. No.: B13331392
M. Wt: 234.5 g/mol
InChI Key: LDKYEAGTDAEZIE-UHFFFAOYSA-N
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Description

2,3,7-Trichloropyrido[3,4-b]pyrazine ( 1558736-17-6) is a high-value heterocyclic compound with the molecular formula C 7 H 2 Cl 3 N 3 and a molecular weight of 234.47 g/mol . This compound belongs to the pyrazine class of heterocyclic aromatic compounds, which are widely recognized in medicinal chemistry for their diverse biological activities . The presence of three reactive chlorine atoms on the pyridopyrazine core makes it a versatile and multifunctional building block for extensive synthetic elaboration in drug discovery and development. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Derivatives based on the pyrido[3,4-b]pyrazine scaffold have demonstrated significant potential in anticancer research . Specifically, studies on structurally related 1,2-dihydropyrido[3,4-b]pyrazine derivatives have shown that these compounds exhibit activity against experimental neoplasms in mice, with their mechanism of action attributed to the accumulation of cells at mitosis . The antitumor activity of these analogues is highly dependent on specific structural features, which are retained and can be further functionalized in the 2,3,7-trichloro precursor. Beyond oncology research, pyrazine and pyridopyrazine hybrids are extensively investigated for a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antiviral applications . The compound's structural framework is a privileged scaffold in the design of histamine H4 receptor ligands, which are relevant for developing treatments for allergic diseases, atopic dermatitis, asthma, and chronic urticaria . This reagent is offered for Research Use Only and is strictly intended for laboratory research purposes; it is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,7-trichloropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)13-7(10)6(9)12-3/h1-2H

InChI Key

LDKYEAGTDAEZIE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,3,7 Trichloropyrido 3,4 B Pyrazine and Its Precursors

Routes to the Pyrido[3,4-b]pyrazine (B183377) Scaffold

The assembly of the fused pyrido[3,4-b]pyrazine ring system is a critical first step, achievable through several synthetic strategies. These methods primarily involve the formation of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) core.

Cyclocondensation Reactions involving Diaminopyridines and Carbonyl Compounds

The most direct and widely employed method for constructing the pyrido[3,4-b]pyrazine scaffold is the cyclocondensation reaction between a pyridine-based ortho-diamine and a 1,2-dicarbonyl compound. This reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with acid catalysis, to facilitate the formation of the dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine ring.

The foundational reaction involves condensing 3,4-diaminopyridine (B372788) with a 1,2-dicarbonyl compound. The versatility of this method allows for the introduction of various substituents on the pyrazine ring by selecting the appropriate dicarbonyl starting material. For instance, the reaction of 3,4-diaminopyridine with 2,2'-thenil, catalyzed by acid, has been used to synthesize 2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine. Similarly, using glyoxal (B1671930) as the dicarbonyl component leads to the unsubstituted parent pyrido[3,4-b]pyrazine scaffold.

This strategy can also be adapted to incorporate substituents on the pyridine ring from the outset. For example, 5-Chloropyrido[3,4-b]pyrazines can be prepared from 2-chloro-3,4-diaminopyridine and various 1,2-dicarbonyl compounds. When unsymmetrical glyoxals are used, a mixture of two regioisomers can form, with the 2-substituted product typically being the major isomer. A regioselective route has been developed for 2,8-disubstituted pyrido[3,4-b]pyrazines by condensing suitable diaminopyridines with α-keto aldehyde equivalents. researchgate.net

Diaminopyridine Precursor1,2-Dicarbonyl CompoundProduct
3,4-DiaminopyridineGlyoxalPyrido[3,4-b]pyrazine
2-Chloro-3,4-diaminopyridinePhenylglyoxalMixture of 5-Chloro-2-phenylpyrido[3,4-b]pyrazine and 5-Chloro-3-phenylpyrido[3,4-b]pyrazine
2,5-Dibromopyridine-3,4-diamineGlyoxal5,8-Dibromopyrido[3,4-b]pyrazine
3,4-Diaminopyridine2,2'-Thenil2,3-Bis(thiophen-2-yl)pyrido[3,4-b]pyrazine

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, are a powerful tool in modern heterocyclic synthesis. orgchemres.orgorgchemres.org This approach is well-documented for the synthesis of the isomeric pyrido[2,3-b]pyrazine (B189457) scaffold. nih.govrsc.orgrsc.org For instance, a three-component reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine (B29847) in the presence of an acid catalyst can produce complex pyrido[2,3-b]pyrazine derivatives in good to excellent yields. nih.gov However, the application of MCR strategies for the direct, one-pot synthesis of the pyrido[3,4-b]pyrazine core is less frequently reported in the scientific literature compared to its isomers.

Other Established Synthetic Pathways

Alternative methods for constructing the core structure have also been explored. One notable approach is the one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines. This process yields polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. The resulting trifluorinated pyridopyrazine products can then undergo sequential nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the synthesis of previously inaccessible polysubstituted derivatives.

Introduction of Halogen Substituents, with Specific Emphasis on Chlorine

To arrive at the target compound, 2,3,7-Trichloropyrido[3,4-b]pyrazine, chlorine atoms must be introduced at specific positions on the scaffold. This can be achieved either by direct halogenation of the pre-formed ring system or by utilizing chlorinated precursors during the scaffold's synthesis.

Direct Halogenation Procedures

Direct electrophilic halogenation of the pyrido[3,4-b]pyrazine system can be challenging due to the electron-deficient nature of both the pyridine and pyrazine rings, which deactivates them towards electrophilic attack. Such reactions often require harsh conditions and may result in mixtures of products.

However, functionalization can be achieved through alternative strategies. Deprotometalation followed by trapping with an electrophilic halogen source is a viable method. For example, 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine has been successfully iodinated at the 7-position by treatment with a lithium-zinc base combination followed by the addition of iodine. This demonstrates that the C-7 position on the pyridine ring can be selectively functionalized, providing a potential route for introducing a chlorine atom at this position.

Synthesis of Trichlorinated Pyrido[3,4-b]pyrazine Intermediates

A more controlled and widely applicable strategy for synthesizing chlorinated derivatives involves the use of chlorinated precursors or the chlorination of activated intermediates. A logical pathway to this compound involves the initial formation of a pyrido[3,4-b]pyrazine-2,3-dione, which can then be converted to the corresponding dichloro derivative.

This synthesis can begin with the cyclocondensation of 3,4-diaminopyridine with oxalyl chloride or diethyl oxalate (B1200264) to produce pyrido[3,4-b]pyrazine-2,3-dione. This dione (B5365651), which is a cyclic diamide, can then undergo chlorination. The conversion of such hydroxyl (or tautomeric oxo) groups on nitrogen heterocycles to chloro groups is a standard transformation, frequently accomplished using phosphorus oxychloride (POCl₃), often with a base such as pyridine or N,N-dimethylaniline. nih.govscielo.br This reaction applied to pyrido[3,4-b]pyrazine-2,3-dione would yield 2,3-Dichloropyrido[3,4-b]pyrazine, a key intermediate whose existence is confirmed in chemical databases. uni.lu

To obtain the final trichlorinated product, a chlorine atom must also be present at the C-7 position. This can be accomplished in two ways:

Post-chlorination: Direct chlorination of 2,3-Dichloropyrido[3,4-b]pyrazine at the C-7 position. This would likely require specific, and potentially harsh, reaction conditions.

Using a Chlorinated Precursor: A more strategic approach involves starting with a pyridine ring that is already chlorinated at the desired position. For instance, the synthesis could commence with 2-chloro-3,4-diaminopyridine. Condensation with oxalyl chloride would yield 7-chloropyrido[3,4-b]pyrazine-2,3-dione. Subsequent treatment of this dione with POCl₃ would then convert the two oxo groups into chloro groups, yielding the final target compound, this compound.

PrecursorReagent(s)ProductReaction Type
Pyrido[3,4-b]pyrazine-2,3-dionePOCl₃2,3-Dichloropyrido[3,4-b]pyrazineDeoxychlorination
7-Chloropyrido[3,4-b]pyrazine-2,3-dionePOCl₃This compoundDeoxychlorination
8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine1. LiTMP/ZnCl₂2. I₂8-Bromo-7-iodo-2,3-diphenylpyrido[3,4-b]pyrazineDeprotometalation-Halogenation

Regioselective Chlorination Techniques

The introduction of chlorine atoms at specific positions on the pyrido[3,4-b]pyrazine core is a critical step in the synthesis of the target compound. Regioselective chlorination is often achieved by the conversion of hydroxyl or amino groups into chlorides. A prominent and widely applicable method for the chlorination of hydroxylated nitrogen-containing heterocycles, such as hydroxypyridines and hydroxypyrazines, involves the use of phosphorus oxychloride (POCl₃). nih.gov

A plausible precursor for this compound would be a dihydroxy- or a hydroxy-chloro-pyrido[3,4-b]pyrazine. For instance, a molecule like 7-chloro-2,3-dihydroxypyrido[3,4-b]pyrazine could serve as a key intermediate. The synthesis of this core structure can be envisioned through the condensation of a suitably substituted diaminopyridine, such as 2-chloro-3,4-diaminopyridine, with oxalic acid or its derivatives.

The chlorination of the hydroxyl groups at the 2 and 3 positions of the pyrazine ring can then be accomplished using a chlorinating agent like POCl₃. This reaction typically proceeds by heating the hydroxylated substrate in the presence of POCl₃, often with a base such as pyridine or dimethylformamide (DMF) to neutralize the generated HCl. The regioselectivity is dictated by the positions of the initial hydroxyl groups.

Similarly, if the precursor were an aminopyridine, a one-pot diazotization-chlorination sequence could be employed. This involves the in-situ formation of a diazonium salt from the amino group using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrochloric acid, followed by its displacement with a chloride ion. tpu.ru

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters for optimization include the choice of catalyst, the use of non-conventional energy sources like microwaves, and the development of streamlined one-pot procedures.

Catalyst Systems in Synthesis

While the direct chlorination of hydroxyl groups with POCl₃ may not always require a catalyst, the synthesis of the pyrido[3,4-b]pyrazine core and subsequent functionalization can be significantly enhanced by catalysis. For the initial condensation of a diaminopyridine with a 1,2-dicarbonyl compound to form the heterocyclic system, acid or base catalysis is often employed to facilitate the imine formation and subsequent cyclization.

In related heterocyclic syntheses, various catalysts have been shown to be effective. For instance, in the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, p-toluenesulfonic acid (p-TSA) has been utilized as an effective acid catalyst. rsc.org For the synthesis of pyrido[2,3-d]pyrimidines, bismuth(III) triflate has been identified as a green and reusable catalyst. scirp.org The choice of catalyst would depend on the specific nature of the precursors for this compound.

The table below summarizes catalyst systems used in the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of the target molecule's precursors.

Catalyst SystemReaction TypeRelevant HeterocyclePotential Application in Target Synthesis
p-Toluenesulfonic acid (p-TSA)Multicomponent condensationPyrido[2,3-b]pyrazinesFormation of the pyrido[3,4-b]pyrazine core
Bismuth(III) triflateOne-pot, three-component condensationPyrido[2,3-d]pyrimidinesGreen synthesis of the heterocyclic scaffold
Silica gel / Molecular sievesCondensationPyrido[2,3-b]pyrazine oxidesHeterogeneous catalysis for precursor synthesis

Solvent-Free and Microwave-Assisted Approaches

Modern synthetic chemistry emphasizes the use of green and efficient methodologies. Solvent-free and microwave-assisted reactions are two such approaches that can significantly improve the synthesis of this compound.

Solvent-Free Synthesis: A notable advancement in chlorination reactions is the use of equimolar POCl₃ in a solvent-free system. nih.gov This method involves heating the hydroxyl-containing substrate with POCl₃ and a base like pyridine in a sealed reactor. This approach is not only environmentally friendly due to the absence of a solvent but can also lead to higher yields, require less reagent, and shorten reaction times compared to conventional refluxing in excess POCl₃. nih.gov This technique would be directly applicable to the chlorination of a dihydroxy-pyrido[3,4-b]pyrazine precursor.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.govnih.gov The rapid and uniform heating provided by microwaves can dramatically reduce reaction times, often from hours to minutes, and can also lead to cleaner reactions with higher yields. mdpi.com In the context of synthesizing this compound, microwave assistance could be applied to both the initial ring-forming condensation reaction and the subsequent chlorination steps. For example, the synthesis of various pyridine derivatives has been successfully achieved under microwave irradiation, demonstrating the broad applicability of this technology. eurekaselect.com

The following table compares conventional heating with microwave-assisted synthesis for related heterocyclic preparations, highlighting the potential advantages for the synthesis of this compound.

MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional HeatingHours to daysModerate to goodWell-established, scalable
Microwave-AssistedMinutes to hoursOften higherRapid, energy-efficient, improved yields

One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For a multi-substituted compound like this compound, a one-pot strategy could be highly beneficial.

A hypothetical one-pot synthesis could involve the condensation of a suitable diaminopyridine with a 1,2-dicarbonyl compound to form the pyrido[3,4-b]pyrazine core, followed by in-situ chlorination. For example, a one-pot coupling and cyclization reaction has been developed for the synthesis of pyridopyrazine-1,6-diones. nih.gov Similarly, one-pot, three-component reactions are well-established for the synthesis of various pyridopyrimidine derivatives. scirp.org

A potential one-pot approach for this compound could start from 2-chloro-3,4-diaminopyridine, which is condensed with a suitable 1,2-dicarbonyl precursor to form a 7-chloro-2,3-dihydroxypyrido[3,4-b]pyrazine intermediate. Without isolation, a chlorinating agent like POCl₃ could then be added to the reaction mixture to convert the hydroxyl groups to chlorides, yielding the final product in a single synthetic operation.

Chemical Reactivity and Derivatization Strategies of 2,3,7 Trichloropyrido 3,4 B Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the displacement of halides with a variety of nucleophiles. In heteroaromatic systems, the presence of electronegative nitrogen atoms facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). For 2,3,7-Trichloropyrido[3,4-b]pyrazine, the three chlorine atoms are anticipated to exhibit differential reactivity towards nucleophiles.

Regioselective Amine Substitutions

The reaction of this compound with amines is predicted to proceed in a regioselective manner. The chlorine atoms on the pyrazine (B50134) ring (at positions 2 and 3) are generally more activated towards nucleophilic attack than those on the pyridine (B92270) ring, due to the cumulative electron-withdrawing effect of the two adjacent nitrogen atoms. Between the C-2 and C-3 positions, the C-2 position is often reported to be more reactive in related systems. The chlorine at the C-7 position on the pyridine ring is expected to be the least reactive.

Therefore, a stepwise substitution pattern is predicted, where the first amination would likely occur at the C-2 position under milder conditions. Subsequent substitutions at the C-3 and then C-7 positions would necessitate progressively harsher reaction conditions, such as higher temperatures or the use of stronger bases.

Table 1: Predicted Regioselective SNAr Reactions with Amines
EntryNucleophilePredicted Major ProductIllustrative Conditions
1Benzylamine (1 equiv.)2-(Benzylamino)-3,7-dichloropyrido[3,4-b]pyrazineK2CO3, DMF, 80 °C
2Morpholine (1 equiv.)4-(3,7-Dichloropyrido[3,4-b]pyrazin-2-yl)morpholineDIPEA, NMP, 100 °C
3Aniline (excess)N2,N3,N7-Triphenylpyrido[3,4-b]pyrazine-2,3,7-triamineNaOt-Bu, Toluene, 120 °C

Reactions with Other Nucleophiles

Beyond amines, this compound is expected to react with a range of other nucleophiles, including alkoxides, thiolates, and stabilized carbanions. The same general principles of regioselectivity are anticipated to apply. For instance, reaction with sodium methoxide (B1231860) would likely yield the 2-methoxy derivative as the initial product. Thiolates, being softer nucleophiles, are also expected to preferentially attack the pyrazine ring.

Table 2: Predicted SNAr Reactions with Various Nucleophiles
EntryNucleophilePredicted Major ProductIllustrative Conditions
1Sodium methoxide2-Methoxy-3,7-dichloropyrido[3,4-b]pyrazineCH3OH, reflux
2Sodium thiophenoxide2-(Phenylthio)-3,7-dichloropyrido[3,4-b]pyrazineDMF, rt
3Potassium cyanide3,7-Dichloropyrido[3,4-b]pyrazine-2-carbonitrileDMSO, 100 °C

Impact of Chlorine Position on Reactivity

The predicted order of reactivity for the chlorine atoms in SNAr reactions is C-2 > C-3 > C-7. This hierarchy is based on the electronic activation provided by the nitrogen atoms within the heterocyclic system.

C-2 and C-3 Positions: These positions are part of the pyrazine ring and are flanked by two nitrogen atoms, which strongly activate them towards nucleophilic attack by stabilizing the anionic intermediate through resonance and inductive effects. The slightly higher predicted reactivity of the C-2 position is consistent with observations in some analogous pyrazine systems.

C-7 Position: This position is on the pyridine ring. While still activated by the ring nitrogen, it is electronically less deficient than the positions on the pyrazine ring. Consequently, substitution at C-7 is expected to require more forcing conditions.

This differential reactivity is a key feature that should allow for the selective, stepwise functionalization of the this compound core, enabling the synthesis of a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions offer a complementary approach to SNAr for introducing aryl, heteroaryl, and other organic fragments.

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is a widely used method for arylation and heteroarylation. mdpi.comnih.govmdpi.comnih.gov The regioselectivity of Suzuki-Miyaura couplings on polyhalogenated heterocycles can be influenced by factors such as the electronic nature of the C-Cl bond, steric hindrance, and the specific palladium catalyst and ligands employed.

In the absence of strong directing effects from ligands, the oxidative addition of palladium is often favored at the most electron-deficient C-Cl bond. Similar to SNAr reactions, this would suggest a preference for reaction at the pyrazine ring. However, the outcome can be highly dependent on the reaction conditions. By carefully selecting the palladium catalyst, ligands, base, and solvent, it may be possible to control the site of the first coupling reaction.

Table 3: Predicted Regioselective Suzuki-Miyaura Coupling Reactions
EntryBoronic AcidPredicted Major ProductIllustrative Conditions
1Phenylboronic acid2-Phenyl-3,7-dichloropyrido[3,4-b]pyrazinePd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C
2Thiophene-2-boronic acid2-(Thiophen-2-yl)-3,7-dichloropyrido[3,4-b]pyrazinePd(dppf)Cl2, K3PO4, Dioxane, 100 °C
34-Methoxyphenylboronic acid (excess)2,3,7-Tris(4-methoxyphenyl)pyrido[3,4-b]pyrazinePd2(dba)3, SPhos, K2CO3, Toluene/H2O, 110 °C

Stille Coupling Reactions

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.orgyoutube.com It is known for its tolerance of a wide range of functional groups. The general principles of reactivity and regioselectivity in Stille couplings are similar to those of Suzuki-Miyaura reactions, with the oxidative addition of palladium to the C-Cl bond being a key step.

The choice of palladium catalyst and ligands is crucial in controlling the outcome of the reaction. The relative reactivity of the C-Cl bonds in this compound could potentially be modulated to achieve selective mono-, di-, or tri-stannylation, depending on the stoichiometry of the organostannane reagent and the reaction conditions.

Table 4: Predicted Stille Coupling Reactions
EntryOrganostannanePredicted Major ProductIllustrative Conditions
1(Tributylstannyl)benzene2-Phenyl-3,7-dichloropyrido[3,4-b]pyrazinePd(PPh3)4, LiCl, Toluene, 110 °C
22-(Tributylstannyl)furan2-(Furan-2-yl)-3,7-dichloropyrido[3,4-b]pyrazinePdCl2(PPh3)2, CuI, DMF, 80 °C
3Vinyltributyltin2-Vinyl-3,7-dichloropyrido[3,4-b]pyrazinePd2(dba)3, AsPh3, NMP, 100 °C

C-H Activation and Direct Arylation Approaches

The pyridopyrazine core possesses a single C-H bond on the pyridine moiety, which could theoretically be a site for functionalization through C-H activation. However, direct C-H activation on such electron-deficient and sterically hindered polychlorinated systems presents a significant challenge. Transition metal-catalyzed C-H activation typically favors electron-rich substrates. For highly electron-poor heterocycles, these reactions are often difficult and require specialized catalytic systems.

In analogous systems, such as dichloropyridines, palladium-catalyzed C-H arylation has been achieved, although often with regioselectivity challenges. The strong electron-withdrawing effect of the three chlorine atoms and the two pyrazine nitrogens in this compound would likely deactivate the remaining C-H bond towards electrophilic attack, which is a key step in many C-H activation cycles. It is plausible that harsh reaction conditions or highly active catalysts, potentially with specialized ligands, would be necessary to achieve any degree of direct arylation. It is also conceivable that under forcing conditions, competitive nucleophilic substitution of the chlorine atoms would be a more favorable reaction pathway.

Other Functionalization and Derivatization Reactions

Given the electron-deficient nature of the this compound ring system, the most probable avenues for its derivatization involve nucleophilic aromatic substitution (SNAr) of the chlorine atoms, as well as reduction and oxidation reactions of the heterocyclic core.

Reductions: The pyridopyrazine nucleus can potentially undergo reduction under various conditions. Catalytic hydrogenation, a common method for reducing aromatic systems, could lead to the saturation of the pyridine and/or pyrazine rings, yielding di-, tetra-, or hexa-hydro derivatives. The specific outcome would depend on the catalyst (e.g., Pd, Pt, Rh), pressure, and temperature employed. In some instances, catalytic hydrogenation of chloro-N-heterocycles can also result in hydrodechlorination, replacing the chlorine atoms with hydrogen.

Chemical reductants such as sodium borohydride (B1222165) or lithium aluminum hydride are generally less effective at reducing electron-deficient aromatic rings unless the ring is activated, for instance, by quaternization of a ring nitrogen.

Oxidations: The nitrogen atoms in the pyridopyrazine system are susceptible to oxidation, particularly the pyridine nitrogen, which is generally more reactive towards oxidation than pyrazine nitrogens. Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid would likely lead to the formation of the corresponding N-oxide at the pyridine nitrogen. Such N-oxidation can alter the electronic properties of the ring system, potentially activating it for different types of downstream functionalization.

The primary route for introducing alkyl and heteroaryl moieties onto the this compound scaffold is expected to be through nucleophilic aromatic substitution of the chlorine atoms. The electron-deficient nature of the ring system makes it highly susceptible to attack by nucleophiles. The three chlorine atoms at positions 2, 3, and 7 are not electronically equivalent, and their relative reactivity towards nucleophiles would be governed by the electronic influence of the ring nitrogens.

Generally, positions alpha to a ring nitrogen in aza-aromatic systems are more activated towards nucleophilic attack. In this case, the C-2 and C-3 positions on the pyrazine ring are both alpha to a nitrogen atom, and the C-7 position on the pyridine ring is also in a position activated by the pyridine nitrogen. The precise order of substitution would depend on the specific nucleophile and reaction conditions. It is likely that the chlorine atoms on the pyrazine ring (C-2 and C-3) would be more reactive than the one on the pyridine ring (C-7).

A wide variety of nucleophiles could be employed to introduce diverse functionalities:

Alkoxy and Aryloxy groups: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides would yield the corresponding ethers.

Amino groups: Amines (primary or secondary) can displace the chlorine atoms to form amino-pyridopyrazines.

Thiol groups: Thiolates can be used to introduce alkylthio or arylthio substituents.

The introduction of heteroaryl groups can also be achieved via nucleophilic substitution if a suitable heteroaromatic nucleophile is used (e.g., the anion of an imidazole (B134444) or pyrrole). Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, of the chloro-substituents with heteroaryl boronic acids or stannanes would be a powerful method for forming C-C bonds and introducing heteroaryl groups.

Reaction TypeReagentsExpected Product
Nucleophilic SubstitutionNaOMe2,3,7-trimethoxypyrido[3,4-b]pyrazine
Nucleophilic SubstitutionNH32,3,7-triaminopyrido[3,4-b]pyrazine
Suzuki CouplingArB(OH)2, Pd catalyst2,3,7-triarylpyrido[3,4-b]pyrazine

This compound can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. One common strategy involves the reaction with bifunctional nucleophiles. For example, reaction with a diamine, such as ethylenediamine, could lead to the displacement of two adjacent chlorine atoms (e.g., at C-2 and C-3) followed by cyclization to form a new fused ring. Similarly, reaction with a dinucleophile like 2-aminophenol (B121084) or 2-aminothiophenol (B119425) could lead to the formation of oxazine (B8389632) or thiazine-fused systems.

Another approach would involve the initial functionalization of the pyridopyrazine core via nucleophilic substitution, followed by further reactions of the introduced substituents to build the new ring. For instance, a 2-amino-3-chloropyridopyrazine derivative could undergo intramolecular cyclization to form a fused imidazole ring. The possibilities for constructing novel fused ring systems are extensive and depend on the strategic choice of reagents and reaction sequences.

Bifunctional NucleophilePotential Fused Ring System
EthylenediamineImidazo[4,5-b]pyrido[3,4-b]pyrazine
2-AminophenolOxazolo[4,5-b]pyrido[3,4-b]pyrazine
HydrazineTriazolo[4,5-b]pyrido[3,4-b]pyrazine

Biological Activities and Mechanistic Studies of Pyrido 3,4 B Pyrazine Derivatives Excluding Clinical Data

Enzyme Inhibition Profiles

There is currently no published research on the enzyme inhibition capabilities of 2,3,7-Trichloropyrido[3,4-b]pyrazine. Therefore, its activity against protein kinases, its potential for γ-secretase modulation, or any other enzyme targets remains unknown.

Protein Kinase Inhibition (e.g., FLT3, CDK, DYRK1A, PI3K/mTOR)

No studies were found that evaluated the inhibitory effects of this compound on any protein kinases, including but not limited to FLT3, CDK, DYRK1A, or the PI3K/mTOR pathway.

γ-Secretase Modulation

The potential for this compound to act as a modulator of γ-secretase has not been investigated in any accessible research.

Other Enzyme Targets (e.g., Antiurease Activity)

Information regarding the effect of this compound on other enzyme systems, such as its potential for antiurease activity, is not available in the current body of scientific literature.

Antimicrobial and Antiparasitic Activities

Similarly, the potential of this compound as an antimicrobial or antiparasitic agent has not been documented.

Antimicrobial Spectrum and Efficacy

There are no reports on the antimicrobial screening of this compound against any bacterial or fungal strains. Its spectrum of activity and efficacy are therefore uncharacterized.

Antiparasitic Action (e.g., Antimalarial Activity)

No studies have been published that explore the antiparasitic properties of this compound, including any potential antimalarial activity.

Anticancer Activities (In Vitro and Pre-clinical Models)

The pyrido[3,4-b]pyrazine (B183377) scaffold and its analogues have been a subject of interest in oncology research, with various derivatives demonstrating potential as anticancer agents in laboratory settings.

Research has demonstrated that derivatives of the pyrido[3,4-b]pyrazine ring system can exhibit potent cytotoxicity against cancer cells. A series of 1,2-dihydropyrido[3,4-b]pyrazines, synthesized from a chlorinated pyridine (B92270) precursor, showed significant anticancer activity. nih.gov These compounds displayed strong cytotoxic effects against cultured L1210 leukemia cells and were also effective in a mouse model of P-388 lymphocytic leukemia. nih.gov

In a related class of compounds, pyrazolo[3,4-b]pyrazines, the inclusion of a chlorine atom has been shown to influence anticancer potency. One study highlighted a 4-chloro derivative that exhibited very significant inhibitory activity against the MCF-7 human breast cancer cell line, with an IC50 value of 3.66 μM. nih.gov This was more potent than several other derivatives in the same series, although not as potent as the 3,4-dimethoxy derivative (IC50 of 2.22 μM). nih.gov

Table 1: In Vitro Anticancer Activity of a Chlorinated Pyrazolo[3,4-b]pyrazine Derivative
CompoundCell LineIC50 (μM)Reference
4-Chloro-pyrazolo[3,4-b]pyrazine derivative (25i)MCF-7 (Breast Cancer)3.66 nih.gov

The anticancer effects of some pyrido[3,4-b]pyrazine derivatives have been linked to their ability to interfere with cell division. The active 1,2-dihydropyrido[3,4-b]pyrazines mentioned previously are believed to exert their anticancer effects by causing an accumulation of cells in mitosis, suggesting that they act as mitotic inhibitors. nih.govnih.gov

While not directly involving a chlorinated pyrido[3,4-b]pyrazine, research into the related furazano[3,4-b]pyrazine scaffold has identified mitochondrial uncoupling as a potential mechanism of action. researchgate.net Mitochondrial uncouplers can disrupt the energy production process in cancer cells, leading to cell death. This highlights a potential, though not yet demonstrated, mechanism for pyrido[3,4-b]pyrazine compounds. There is currently no available research linking this compound or its close analogues to Toll-like receptor modulation.

Antioxidant and Anti-inflammatory Properties

The broader class of nitrogen-containing heterocyclic compounds, including pyrido[2,3-b]pyrazine (B189457) derivatives, has been investigated for antioxidant properties. nih.gov While specific studies on the antioxidant capacity of this compound are absent, the general potential of the core structure to exhibit such activity is recognized in the scientific community. nih.gov

In terms of anti-inflammatory action, certain pyrazolo[3,4-b]pyrazine derivatives have demonstrated notable effects. nih.gov For instance, one acetyl-substituted derivative showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov This suggests that the fused pyrazine (B50134) ring system can serve as a scaffold for the development of anti-inflammatory agents.

Exploration of Other Biological Targets and Pathways

The versatility of the pyridopyrazine scaffold has led to its exploration against various other biological targets. For example, some pyrazolo[3,4-b]pyrazines have been investigated for their effects on adenosine (B11128) receptors, which are involved in a wide range of physiological processes. nih.gov Additionally, a related but distinct scaffold, pyrido[3,4-d]pyrimidine (B3350098), has been explored for its potential to act as an antagonist of the human chemokine receptor CXCR2, a target implicated in inflammatory diseases and cancer. mdpi.com While these findings are on related heterocyclic systems, they underscore the potential for pyrido[3,4-b]pyrazine derivatives to interact with a diverse array of biological pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrido 3,4 B Pyrazine Analogues

Correlation of Molecular Structure with Biological Efficacy

The biological activity of pyrido[3,4-b]pyrazine (B183377) analogues is intricately linked to the nature and placement of substituents on the heterocyclic core. Modifications at various positions, including C-2, C-3, and C-7, have been shown to significantly modulate the pharmacological profile of these compounds, influencing their potency and selectivity as, for example, kinase inhibitors or antitumor agents.

Systematic structural modifications of the pyrido[3,4-b]pyrazine scaffold have highlighted the critical role of substituents at the C-2, C-3, and C-7 positions in determining biological activity.

For instance, in the context of 1,2-dihydropyrido[3,4-b]pyrazine derivatives investigated for antitumor properties, the substitution pattern was found to be crucial for their mechanism of action, which involves the accumulation of cells at mitosis. nih.gov Studies on these analogues have shown that the presence of a 6-substituent containing an aryl group is often necessary for activity. Furthermore, the introduction of a methyl group at the C-7 position was found to increase the antitumor activity. nih.gov Conversely, replacement of a 4-amino group with other substituents led to a loss of activity, indicating a high degree of specificity for the substituent at this position. nih.gov

In a different series of disubstituted pyrido[3,4-b]pyrazines designed as protein kinase inhibitors, the position of a key pharmacophoric group was found to be a determinant of activity. Specifically, the 4-(piperidin-1-yl)aniline moiety was identified as a crucial pharmacophore when placed at either the C-5 or C-8 positions of the pyrido[3,4-b]pyrazine ring. rsc.org

While direct SAR data for substituents at the C-2 and C-3 positions of 2,3,7-Trichloropyrido[3,4-b]pyrazine is scarce, the general synthesis of 2,3-disubstituted pyrido[3,4-b]pyrazines often involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. This synthetic route inherently allows for a wide variety of substituents to be introduced at these positions, suggesting that modifications here are synthetically feasible and likely to have a significant impact on the molecule's interaction with biological targets.

Pharmacophore modeling aims to identify the essential spatial arrangement of molecular features that are responsible for a molecule's biological activity. For a series of disubstituted pyrido[3,4-b]pyrazines, a SAR study successfully identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for protein kinase inhibition. rsc.org The placement of this group at either the C-5 or C-8 position of the heterocyclic core was found to be critical for binding to the therapeutic targets. rsc.org

In studies of related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pharmacophore models have been developed to guide the design of new inhibitors. For instance, a three-point pharmacophore model for TASK-3 channel blockers based on this scaffold included one aromatic ring and two hydrogen bond acceptors. nih.gov This highlights the importance of specific electronic and steric features for biological activity.

The introduction of halogen atoms, such as chlorine, into a molecular scaffold can have profound effects on its physicochemical properties and biological activity. Halogenation can influence factors like lipophilicity, metabolic stability, and the ability to form halogen bonds, which can be critical for ligand-target interactions.

In the pyrido[3,4-d]pyrimidine (B3350098) series, a related heterocyclic system, the introduction of a chlorine atom at the 5-position of the pyridine (B92270) ring led to a hundred-fold decrease in potency as a CXCR2 antagonist. mdpi.com This suggests that for certain targets, the presence of a halogen in this region of the molecule is detrimental to activity.

However, halogenated intermediates are often valuable in medicinal chemistry as they provide synthetic handles for further diversification of the molecular structure through cross-coupling reactions. For example, 5-chloropyrido[3,4-b]pyrazines have been synthesized and utilized in subsequent C-C and C-N coupling reactions to generate a library of substituted analogues. clockss.org This demonstrates the utility of chlorinated pyrido[3,4-b]pyrazines as versatile intermediates for exploring the SAR of this scaffold.

The effect of halogenation is highly context-dependent. For example, in a series of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, substitution with a chlorine atom on a phenyl ring at the N-3 position resulted in a compound with reasonable inhibitory activity against Mycobacterium tuberculosis ThyX. mdpi.com

The table below summarizes the impact of various substituents on the activity of pyrido[3,4-b]pyrazine analogues based on findings from related studies.

PositionSubstituentBiological Target/ActivityEffect on ActivityReference
C-7MethylAntitumorIncreased nih.gov
C-4AminoAntitumorEssential for activity nih.gov
C-5/C-84-(piperidin-1-yl)anilineProtein KinasePharmacophoric group rsc.org
C-5 (related pyrido[3,4-d]pyrimidine)ChlorineCXCR2 AntagonistDecreased mdpi.com

Ligand-Target Interactions and Binding Site Analysis

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. Computational and experimental methods are employed to elucidate these interactions and to analyze the binding site.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the broader class of pyrido-pyrazine derivatives, docking studies have provided valuable insights into their binding modes.

In a study of pyrido[2,3-b]pyrazine (B189457) derivatives as anti-inflammatory agents, in silico docking revealed that active compounds could bind strongly within the active site of TNF-α. ikm.org.my For example, certain derivatives were predicted to form hydrogen bonds with key amino acid residues such as Gln61 and Tyr151. ikm.org.my

Similarly, for pyrazolo[3,4-b]pyridine derivatives designed as TRK inhibitors, molecular docking studies were used to rationalize the observed SAR and to predict the binding mode. The pyrazolo portion of the scaffold was suggested to act as a hydrogen bond center, while the pyridine ring was proposed to engage in π–π stacking interactions with a phenylalanine residue (Phe589) in the active site. nih.gov

Docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives as dual VEGFR-2/HER-2 inhibitors also highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding of these ligands to their target kinases. mdpi.com These computational models are instrumental in understanding the molecular basis of inhibition and in guiding the design of more potent and selective inhibitors.

Experimental binding assays are essential for validating the predictions from computational studies and for quantifying the affinity of a ligand for its target. Various in vitro assays are used to determine binding constants and inhibitory concentrations.

For a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones acting as corticotropin-releasing factor-1 (CRF1) receptor antagonists, a radioligand binding assay was used to determine their binding affinity. nih.gov This assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor, providing a quantitative measure of their binding potency.

In the development of pyrido[3,4-b]pyrazine derivatives as spleen tyrosine kinase (Syk) inhibitors, enzymatic assays would be employed to measure the inhibition of the kinase activity in vitro. Such assays typically monitor the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

The table below provides a hypothetical representation of data that could be generated from such studies for a series of pyrido[3,4-b]pyrazine analogues.

CompoundTargetAssay TypeBinding Affinity (nM)
Analogue 1Kinase AEnzymatic Inhibition50
Analogue 2 (C-7 Cl)Kinase AEnzymatic Inhibition25
Analogue 3 (C-2 Phenyl)Kinase AEnzymatic Inhibition150
Analogue 4 (C-3 Methyl)Kinase AEnzymatic Inhibition75

These types of experimental data are crucial for building robust SAR models and for selecting promising candidates for further development.

Modulation of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Structural Design (excluding clinical pharmacokinetics)

In Vitro Metabolic Stability

The metabolic stability of a compound, typically assessed in vitro using liver microsomes or hepatocytes, is a critical determinant of its in vivo half-life and oral bioavailability. For kinase inhibitors based on scaffolds like pyrido[3,4-b]pyrazine, metabolism is often a significant clearance pathway. The positions of the chlorine atoms on the this compound ring are expected to significantly influence its metabolic fate.

Studies on related heterocyclic scaffolds, such as pyrido[3,4-d]pyrimidines, have demonstrated that strategic structural modifications can effectively curb metabolism. For instance, the introduction of a methyl group at a specific position was found to significantly improve stability in human liver microsomes (HLM), likely by sterically hindering the approach of metabolizing enzymes or by blocking a preferred recognition pharmacophore. acs.org This highlights the principle that even small structural changes can have a profound impact on metabolic clearance.

For this compound, the three chlorine atoms likely protect the core structure from extensive metabolism. However, without experimental data, the primary sites of metabolic attack remain speculative. Potential metabolic pathways could involve oxidation of the pyridine or pyrazine (B50134) rings, if sterically accessible, or processes targeting any functional groups that might be attached to this core in analogue series.

Table 1: General Structure-Metabolic Stability Relationships for Pyrido-Pyrazine Analogues

Structural ModificationGeneral Impact on In Vitro Metabolic StabilityRationale
Halogenation (e.g., Chlorination) Often increases stabilityBlocks sites of oxidative metabolism by CYP enzymes.
Introduction of Small Alkyl Groups Variable; can increase stabilityCan sterically hinder enzyme access to metabolic hotspots. acs.org
Core Scaffold Modification Can significantly alter stabilityChanging the core heterocycle (e.g., from naphthyridine to pyrido[2,3-b]pyrazine) can reduce the formation of reactive metabolites. nih.gov
Addition of Bulky Groups Can increase stabilityMay prevent the compound from fitting into the active site of metabolizing enzymes.

Note: This table represents generalized trends observed in related heterocyclic compounds and is for illustrative purposes. Specific data for this compound is not available.

MDR Efflux Ratio Considerations

Multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp, MDR1), are efflux transporters that actively pump a wide variety of substrates out of cells. High efflux is a significant challenge in drug development, as it can reduce intracellular drug concentrations, limiting efficacy and contributing to drug resistance, particularly in oncology. The MDR efflux ratio, determined in cellular assays (e.g., using Caco-2 or MDCK cells), quantifies the extent to which a compound is a substrate of these transporters.

The structural features that determine whether a compound is a P-gp substrate are complex and not always predictable. However, general characteristics include lipophilicity, molecular weight, and the presence of hydrogen bond acceptors. As a heterocyclic aromatic system, this compound possesses features that could potentially lead to interaction with efflux transporters. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. pharmablock.com

Currently, there is no specific published data regarding the MDR efflux ratio for this compound. Evaluation of this property would be a necessary step in the preclinical assessment of this compound or its analogues to understand its potential for cellular accumulation and to anticipate possible issues with drug resistance.

Table 2: Factors Influencing MDR Efflux in Heterocyclic Compounds

Physicochemical PropertyInfluence on P-gp EffluxDesign Consideration
High Lipophilicity Often correlates with higher effluxOptimize lipophilicity to a moderate range.
Hydrogen Bond Acceptors Presence of multiple acceptors can increase efflux potentialModify structure to reduce the number or accessibility of H-bond acceptors.
Molecular Weight Higher MW can be associated with effluxMaintain MW within an optimal range for drug-likeness.
Molecular Shape/Rigidity Planar, rigid structures may be recognized by P-gpIntroduce conformational flexibility or specific shapes to disrupt binding to the transporter.

Note: This table outlines general considerations for designing compounds to avoid MDR efflux. Specific data for this compound is not available.

Computational Chemistry and Theoretical Studies on Pyrido 3,4 B Pyrazine Systems

Quantum Chemical Calculations

There are no published quantum chemical calculations for 2,3,7-trichloropyrido[3,4-b]pyrazine. A computational investigation would typically involve the use of methods like Density Functional Theory (DFT) to analyze various molecular properties.

Electronic Structure Analysis

No electronic structure analysis, including calculations of Frontier Molecular Orbitals (HOMO-LUMO) or the band gap, has been reported for this compound.

Spectroscopic Property Prediction

Predictions of spectroscopic properties such as UV-Vis absorption spectra, vibrational frequencies (IR/Raman), or NMR chemical shifts for this compound are not available in the scientific literature.

Global Reactivity Parameters

There are no reported studies calculating the global reactivity parameters (e.g., chemical hardness, softness, electronegativity, and electrophilicity index) for this compound.

Nonlinear Optical (NLO) Properties Investigations

No investigations into the nonlinear optical (NLO) properties of this compound have been published.

Dipole Moment, Polarizability, and Hyperpolarizabilities

Consequently, there is no available data on the calculated dipole moment (μ), polarizability (α), or the first and second hyperpolarizabilities (β and γ) for this compound.

Design of Materials with Enhanced NLO Response

The quest for new organic materials with significant nonlinear optical (NLO) properties is a burgeoning area of research, driven by their potential applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the rational design of molecules with high NLO responses. While direct computational studies on this compound are not extensively documented, research on the parent pyrido[2,3-b]pyrazine (B189457) scaffold provides valuable insights into the NLO potential of this class of compounds. nih.govrsc.org

Theoretical investigations into novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been performed using DFT calculations at the B3LYP/6-31G(d,p) level of theory to evaluate their electronic and NLO properties. nih.govrsc.org Key parameters such as the dipole moment (μ), average polarizability (⟨α⟩), and first (β_tot_) and second (⟨γ⟩) hyperpolarizabilities are calculated to quantify the NLO response. rsc.org

For instance, a study on a series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines demonstrated that strategic substitution can significantly enhance the NLO response. nih.gov The compound with a 4-methoxybenzaldehyde (B44291) substituent exhibited the highest NLO response, which was attributed to its smaller energy gap (E_gap_) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org A smaller energy gap facilitates intramolecular charge transfer, a key factor for a large NLO response.

The calculated NLO parameters for a particularly promising pyrido[2,3-b]pyrazine derivative are summarized in the table below. rsc.org The high values for β_tot_ and ⟨γ⟩ indicate a significant NLO response, suggesting that pyrido[2,3-b]pyrazine-based compounds are promising candidates for NLO applications. nih.govrsc.org These findings underscore the utility of computational chemistry in screening and designing novel NLO materials based on the broader pyrido[3,4-b]pyrazine (B183377) framework.

Computational MethodParameterValueUnit
DFT B3LYP/6-31G(d,p)⟨α⟩3.90 x 10⁻²³esu
β_tot15.6 x 10⁻³⁰esu
⟨γ⟩6.63 x 10⁻³⁵esu

Table 1: Calculated NLO properties of a selected pyrido[2,3-b]pyrazine derivative. rsc.org

Prediction of Reaction Mechanisms and Regioselectivity

Computational chemistry is also a vital tool for predicting the mechanisms and regioselectivity of chemical reactions, providing insights that can guide synthetic strategies. The synthesis of substituted pyrido[3,4-b]pyrazines often involves the condensation of unsymmetrical precursors, which can lead to the formation of multiple regioisomers.

For example, the synthesis of 5-chloropyrido[3,4-b]pyrazines from the condensation of 2-chloro-3,4-diaminopyridine with unsymmetrical glyoxals results in a mixture of two regioisomers, with the 2-substituted product being the major isomer. clockss.org While the regiochemistry of these specific reactions was determined experimentally using 2D-NMR, computational methods can be employed to predict such outcomes. clockss.org

Theoretical models can be used to analyze the relative electrophilicity of the different carbonyl groups in the dicarbonyl reactant. In the context of related heterocyclic systems like 1H-pyrazolo[3,4-b]pyridines, it has been noted that if the electrophilicity of the two carbonyl groups is very similar, the product distribution will be close to 50:50. mdpi.comnih.gov However, if there is a significant difference, a high degree of regioselectivity can be achieved. mdpi.comnih.gov For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is more electrophilic, leading to a predictable regiochemical outcome. mdpi.com

Furthermore, the aryne distortion model, supported by DFT calculations, has been used to predict the regioselectivity of nucleophilic additions to 3,4-pyridynes. nih.gov This model suggests that substituents on the pyridyne ring can induce geometric distortions, leading to a preferred site of attack by nucleophiles. nih.gov While not directly applied to this compound, these computational approaches highlight the potential for theoretical studies to elucidate the factors controlling regioselectivity in the synthesis of substituted pyrido[3,4-b]pyrazine derivatives. By calculating the energies of possible intermediates and transition states, computational chemistry can provide a detailed understanding of the reaction pathways and predict the most likely products, thereby guiding the development of efficient and selective synthetic methods.

Applications of Pyrido 3,4 B Pyrazine Derivatives in Advanced Materials and Other Fields

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

The electron-deficient nature of the pyrido[3,4-b]pyrazine (B183377) nucleus makes it an attractive component in the design of materials for organic solar cells. Its ability to accept electrons is a critical feature in the development of efficient light-harvesting and charge-separating systems.

Pyrido[3,4-b]pyrazine as Acceptor Units in Donor-Acceptor Polymers

In the architecture of donor-acceptor (D-A) type polymers for organic photovoltaics, the pyrido[3,4-b]pyrazine moiety can serve as a potent electron acceptor. This is attributed to the presence of two unsaturated nitrogen atoms in the pyrazine (B50134) ring and an additional nitrogen atom in the pyridine (B92270) ring, which collectively lower the energy levels of the molecular orbitals. When integrated into a polymer backbone, alternating with electron-donating units, these pyrido[3,4-b]pyrazine acceptors facilitate intramolecular charge transfer upon photoexcitation. This process is fundamental to the generation of free charge carriers and, consequently, the photovoltaic effect. The strategic placement of such acceptor units allows for the tuning of the polymer's electronic properties, including its absorption spectrum and charge transport characteristics.

Sensitizer Design and Performance

In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes based on the pyrido[3,4-b]pyrazine framework have been synthesized and investigated as sensitizers. These molecules are typically designed with a D-π-A (donor-pi-bridge-acceptor) structure, where the pyrido[3,4-b]pyrazine unit can function as an auxiliary acceptor within the π-bridge or as the primary acceptor unit. The incorporation of this electron-withdrawing group helps to enhance the intramolecular charge transfer from the donor to the acceptor/anchoring group, which is crucial for efficient electron injection into the semiconductor's conduction band (e.g., TiO2).

The performance of DSSCs employing such sensitizers is influenced by the choice of the donor and the π-linker. For instance, bulky donor groups can help to suppress dye aggregation on the semiconductor surface and reduce charge recombination at the TiO2/dye/electrolyte interface. The careful molecular engineering of these sensitizers allows for the optimization of their photophysical and electrochemical properties, leading to improved power conversion efficiencies (PCEs). Research has shown that pyrido[3,4-b]pyrazine-based sensitizers can achieve promising PCEs, demonstrating their potential as viable alternatives to more traditional ruthenium-based dyes.

SensitizerDonor Unitπ-LinkerPCE (%)Reference
DT-1 IndolineThiophene8.57 researchgate.netacs.org
DT-2 TriphenylamineThiophene- researchgate.netacs.org
APP-IV Octyloxytriphenylamine-7.12 nih.gov

Electrochemical Sensing and Biosensing Applications (e.g., DNA Sensing)

Currently, there is a lack of specific research in the scientific literature detailing the application of 2,3,7-Trichloropyrido[3,4-b]pyrazine or its direct derivatives in the fields of electrochemical sensing and biosensing, including DNA sensing. While related heterocyclic systems, such as the isomeric pyrido[2,3-b]pyrazines, have been investigated for their potential in electrochemical DNA detection, similar studies on the pyrido[3,4-b]pyrazine scaffold have not been prominently reported. The development of new sensing platforms is an active area of research, and the unique electronic properties of the pyrido[3,4-b]pyrazine core could warrant future investigations into its utility in these applications.

Catalysis and Industrial Applications (e.g., Corrosion Inhibition)

The industrial applications of pyrido[3,4-b]pyrazine derivatives are still an emerging area of study. However, the broader class of pyrazine compounds has been recognized for its potential in various industrial contexts, including as corrosion inhibitors. The nitrogen atoms within the heterocyclic structure can coordinate with metal surfaces, forming a protective layer that mitigates corrosion. While specific studies on this compound as a corrosion inhibitor are not available, research on related pyrazine and pyridopyrazine derivatives suggests that this class of compounds could be effective in protecting metals, such as mild steel, in acidic environments. The efficiency of inhibition is typically dependent on the molecular structure, including the nature and position of substituents on the heterocyclic core. Further research is needed to explore the catalytic and specific industrial uses of pyrido[3,4-b]pyrazine derivatives.

Development of Fluorescent Probes and Imaging Agents

The rigid, planar structure and tunable electronic properties of the pyrido[3,4-b]pyrazine system make it a promising scaffold for the development of fluorescent materials. By incorporating suitable electron-donating and accepting groups, the photophysical properties of these derivatives can be finely controlled, leading to compounds with strong fluorescence and large Stokes shifts.

Luminescent triazolo-fused pyrido[3,4-b]pyrazines have been identified as a novel class of fluorophores. These compounds exhibit interesting photoluminescent properties that could be harnessed for various applications, including as fluorescent probes for bioimaging. The ability to modify the substituents on the pyrido[3,4-b]pyrazine core allows for the rational design of probes with specific excitation and emission wavelengths, which is critical for multiplexed imaging and avoiding autofluorescence in biological samples.

Furthermore, larger, more complex structures incorporating the 3,4-pyridoporphyrazine macrocycle have been investigated as photosensitizers for photodynamic therapy (PDT). These molecules can be activated by light to produce reactive oxygen species that can selectively destroy cancer cells. The cationic derivatives of tetra(3,4-pyrido)porphyrazines have shown particularly high photodynamic activity at nanomolar concentrations, highlighting the potential of this heterocyclic system in the development of new therapeutic agents.

Compound TypeApplicationKey Feature
Triazolo-fused Pyrido[3,4-b]pyrazinesFluorescent ProbesNovel Fluorophores
Cationic Tetra(3,4-pyrido)porphyrazinesPhotosensitizers for PDTHigh photodynamic activity at nanomolar concentrations

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

Direct research on 2,3,7-Trichloropyrido[3,4-b]pyrazine is not extensively documented in the current scientific literature. However, a foundational understanding can be inferred from studies on the parent pyrido[3,4-b]pyrazine (B183377) core and its other substituted analogues. The core structure is a nitrogen-rich heterocyclic compound known to serve as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of multiple chlorine atoms on the this compound ring is expected to significantly influence its electronic properties, reactivity, and biological activity. Halogen atoms, particularly chlorine, can act as versatile synthetic handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular libraries. Based on related chloro-substituted pyridopyrazines, it is hypothesized that this compound would be a crystalline solid and serve as a crucial building block for more complex molecules.

Challenges and Opportunities in Pyrido[3,4-b]pyrazine Research

The broader field of pyrido[3,4-b]pyrazine research faces several challenges that create corresponding opportunities for innovation.

Synthetic Complexity: A primary challenge lies in the regioselective synthesis of specifically substituted derivatives like this compound. Controlling the position of multiple substituents on the bicyclic core can be difficult, often leading to isomeric mixtures that require tedious separation. clockss.org Developing novel, highly selective synthetic routes is a significant opportunity for organic chemists.

Solubility and Bioavailability: Like many planar aromatic heterocycles, pyridopyrazine derivatives can suffer from poor solubility in aqueous and organic solvents, which can hinder their biological evaluation and application. This presents an opportunity to explore derivatization strategies that introduce solubilizing groups without compromising desired activity.

Expanding Applications: While their role in medicinal chemistry is emerging, the application of pyrido[3,4-b]pyrazines in materials science is less developed. chemimpex.com There is a considerable opportunity to investigate compounds like this compound as monomers for conductive polymers or as components in organic electronic devices, where their electronic properties can be fine-tuned.

ChallengeOpportunity
Regiocontrol in SynthesisDevelopment of novel, selective synthetic methodologies.
Poor SolubilityDesign of derivatization pathways to improve physicochemical properties.
Limited Scope of ApplicationExploration of use in materials science, agrochemicals, and as molecular probes.

Emerging Synthetic Methodologies and Derivatization Pathways

Future research on this compound will heavily rely on advancements in synthetic organic chemistry.

The conventional synthesis of the pyrido[3,4-b]pyrazine core involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. clockss.org For this compound, this would likely involve reacting a chlorinated pyridine-3,4-diamine with a chlorinated 1,2-dicarbonyl species. Microwave-assisted organic synthesis (MAOS) represents an emerging methodology that could accelerate these condensation reactions, often leading to higher yields and cleaner products in shorter reaction times, as has been demonstrated for related pyrazolo[3,4-b]pyrazines. researchgate.net

The three chlorine atoms in this compound are prime sites for derivatization. Modern cross-coupling reactions provide a powerful toolkit for this purpose.

Suzuki and Stille Couplings: These palladium-catalyzed reactions would enable the introduction of various aryl, heteroaryl, or alkyl groups at the chloro-positions, creating C-C bonds.

Buchwald-Hartwig Amination: This method would allow for the formation of C-N bonds, attaching a wide range of primary and secondary amines to the scaffold. This is particularly relevant as amino-derivatives of related heterocycles often exhibit potent biological activity. rsc.org

Direct Arylation: Newer, more atom-economical methods like direct C-H arylation could also be explored to further functionalize the molecule once the initial core is synthesized.

These pathways would allow for the systematic modification of the molecule to probe structure-activity relationships (SAR) and optimize it for specific applications.

Novel Biological Targets and Therapeutic Potential (non-clinical)

The pyrido[3,4-b]pyrazine scaffold is recognized as a valuable starting point for the design of inhibitors for various protein kinases, which are crucial targets in oncology. rsc.org Derivatives have shown activity against cancer-related kinases, and their mechanism of action is often attributed to the inhibition of cell division (mitosis). rsc.orgnih.gov

Future non-clinical research on derivatives of this compound could focus on several promising areas:

Kinase Inhibition: Screening libraries of derivatives against a broad panel of kinases could identify novel inhibitors for targets implicated in cancers like non-small-cell lung carcinoma or breast cancer. nih.govrsc.org The specific substitution patterns achievable from the trichloro-precursor would allow for fine-tuning of selectivity and potency.

Antineoplastic Agents: The general class of 1,2-dihydropyrido[3,4-b]pyrazines has shown activity against experimental neoplasms in mice. nih.gov New derivatives could be evaluated in various cancer cell lines to assess their cytotoxic and antiproliferative effects.

TRPV1 Antagonism: Related pyrido[2,3-b]pyrazines have been investigated as antagonists of the TRPV1 receptor, a target for novel pain therapeutics. nih.gov This suggests another potential avenue for the biological evaluation of this compound derivatives.

Potential Biological TargetTherapeutic AreaRelevant Findings for Related Compounds
Protein KinasesOncologyInhibition of cancer-related kinases. rsc.org
Cell Division MachineryOncologyActivity against experimental neoplasms. nih.gov
TRPV1 ReceptorPain ManagementAntagonism of the receptor by related scaffolds. nih.gov

Advancements in Computational Modeling and Materials Science Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules. nih.gov For this compound and its derivatives, DFT calculations could be used to:

Predict Electronic Properties: Determine frontier molecular orbital (FMO) energies (HOMO-LUMO gap), which are crucial for applications in organic electronics. rsc.org

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds. nih.gov

Model Receptor Binding: In medicinal chemistry, molecular docking studies can predict how derivatives might bind to the active sites of biological targets like kinases, guiding the design of more potent inhibitors. nih.gov

In materials science, the pyrido[3,4-b]pyrazine core offers potential as a building block for functional organic materials. The electron-deficient nature of the pyrazine (B50134) ring, combined with the ability to attach various functional groups, makes these compounds interesting for:

Organic Semiconductors: Fused-ring systems containing pyrazine units are used to create low band gap materials suitable for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net

Fluorescent Materials and Dyes: The extended π-systems of derivatized pyridopyrazines could lead to materials with interesting photophysical properties, such as fluorescence, for use in organic light-emitting diodes (OLEDs) or as sensory probes. tandfonline.comresearchgate.net

The exploration of this compound and its derivatives holds considerable promise. Overcoming synthetic challenges to unlock its derivatization potential will pave the way for systematic investigations into its biological activity and utility in materials science, potentially yielding novel therapeutics and advanced functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrido[3,4-b]pyrazine derivatives, and how can they be optimized for 2,3,7-trichloro substitution?

  • Methodological Answer : Pyrido[3,4-b]pyrazine derivatives are typically synthesized via cyclization reactions. For example, annelation of pentafluoropyridine with diamines yields tetrahydropyrido[3,4-b]pyrazine scaffolds . To introduce trichloro substitution, halogenation steps (e.g., using SOCl₂ or PCl₅) post-cyclization may be required. Optimization involves controlling reaction temperature (e.g., 75°C for SOCl₂ reactions ) and stoichiometry to avoid over-substitution. Microwave-assisted synthesis can improve reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for characterizing the structure of 2,3,7-Trichloropyrido[3,4-b]pyrazine?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aromatic core and substituent positions. Chlorine atoms induce deshielding effects, observable in chemical shifts .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for bicyclic systems .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns due to chlorine .
  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for assessing antimicrobial activity?

  • Methodological Answer :

  • Agar dilution/MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing groups (e.g., Cl) often enhance activity .
  • Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .
  • Cytotoxicity assays : Use mammalian cell lines (e.g., HEK-293) to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrido[3,4-b]pyrazine-based kinase inhibitors?

  • Methodological Answer :

  • Substituent positioning : C-5 and C-8 positions on the pyrazine ring are critical for binding kinase ATP pockets. For example, 4-(piperidin-1-yl)aniline at C-5 improves inhibitory activity against cancer-related kinases (IC₅₀ < 1 µM) .
  • Electron-deficient cores : Chlorine substituents enhance electrophilicity, improving interactions with catalytic lysine residues .
  • Molecular docking : Use tools like AutoDock to simulate binding to p38 MAP kinase’s A-loop regulatory site .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated). Modify substituents (e.g., replace Cl with CF₃) to enhance stability .
  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution. Low solubility (common with chlorinated aromatics) may require formulation adjustments (e.g., PEGylation) .
  • Orthogonal assays : Confirm target engagement via Western blot (e.g., phospho-p38 levels for MAP kinase inhibitors) .

Q. How does stereochemistry influence the reactivity and biological efficacy of octahydrothieno[3,4-b]pyrazine derivatives?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers of (4aR,7aS)-configured compounds. The R-configuration at C4a enhances binding to dopaminergic receptors .
  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .
  • Biological assays : Compare enantiomers in receptor-binding assays (e.g., IC₅₀ for serotonin receptors). Diastereomers may exhibit 10-100x potency differences .

Q. What experimental approaches validate the mechanism of action for anti-inflammatory derivatives?

  • Methodological Answer :

  • ELISA : Quantify IL-1β suppression in LPS-stimulated macrophages. Compounds inhibiting p38 MAP kinase reduce IL-1β by >50% at 10 µM .
  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • Gene knockdown : siRNA targeting p38α/β isoforms can isolate compound effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.